Dibromide(.1-)
Description
Contextualization of Reactive Bromine Species in Chemical Research
Reactive bromine species (RBS) are a group of highly reactive chemicals containing bromine that have a profound impact on atmospheric chemistry and climate. copernicus.org For decades, these species have been a subject of intense scientific investigation due to their ability to influence the oxidizing capacity of the atmosphere. copernicus.org In both the troposphere and the stratosphere, RBS are known to be involved in processes such as ozone (O₃) destruction, the perturbation of HOₓ and NOₓ cycles, and the oxidation of various compounds including volatile organic compounds (VOCs), sulfur species, and mercury. copernicus.orgnih.gov
The primary sources of atmospheric reactive bromine are ocean-emitted bromocarbons and the debromination of sea-salt aerosols. nih.gov The presence of RBS is particularly notable in the polar troposphere, where they are linked to ozone-depletion events (ODEs). copernicus.org The chemistry of halogens, including bromine, became a major area of research after observations revealed their significant presence and impact in both the stratosphere and troposphere. copernicus.org Species like bromine monoxide (BrO) are key indicators of reactive bromine chemistry and are monitored to understand these processes. nih.gov The reactivity of bromine atoms (Br•) is so high that they are estimated to be 40 to 100 times more potent in depleting ozone than chlorine atoms. nih.gov This potent reactivity underscores the importance of understanding the entire suite of reactive bromine species, including the dibromide radical anion, to accurately model atmospheric chemical processes. witpress.comoup.com
Historical Trajectory of Dibromide Radical Anion Discovery and Study
The discovery and characterization of the dibromide radical anion are intrinsically linked to the development of time-resolved spectroscopic techniques, particularly pulse radiolysis and flash photolysis, in the mid-20th century. These methods allow for the generation and direct observation of short-lived reactive species in solution. witpress.comnih.gov
The Br₂•⁻ radical is formed in aqueous solutions containing bromide ions (Br⁻) through the reaction of a bromine atom (Br•) with a bromide ion. witpress.comunito.it The bromine atoms themselves are typically generated by the reaction of a strong oxidizing radical, like the hydroxyl radical (•OH), with Br⁻. nih.govunito.it
Key early studies in the 1960s and 1970s focused on characterizing the properties of this transient species. A pivotal contribution was the determination of its optical absorption spectrum. In 1972, Zehavi and Rabani published a detailed study identifying the characteristic absorption spectrum of Br₂•⁻ in aqueous solution, which features two distinct absorption maxima. witpress.com This spectroscopic signature became the primary method for its detection and quantification in subsequent kinetic studies. witpress.comresearchgate.net The development of laser flash photolysis provided a more refined tool for generating and studying Br₂•⁻, allowing for precise measurements of its reaction kinetics with a wide range of substrates. witpress.comrsc.org These foundational studies established Br₂•⁻ as a well-characterized one-electron oxidant, paving the way for its use as a tool to investigate the mechanisms of oxidation-reduction reactions. nih.govhep-bejune.ch
Significance of Br₂•⁻ in Contemporary Chemical and Environmental Processes
The dibromide radical anion continues to be a subject of significant interest due to its roles in both fundamental and applied chemistry.
In Environmental Chemistry: Br₂•⁻ is a key intermediate in the aqueous phase chemistry of the marine troposphere. witpress.com Given the high concentration of bromide in seawater, the formation of Br₂•⁻ is a significant pathway following the oxidation of bromide ions. witpress.comunito.it It participates in reactions that influence the atmospheric budget of oxidants and organic compounds. For instance, Br₂•⁻ can react with dissolved organic matter (DOM) and other organic constituents in atmospheric water droplets. witpress.comacs.org Studies have shown that Br₂•⁻ reacts with saturated organic compounds via H-atom abstraction. witpress.com The recombination of Br₂•⁻ can also lead to the formation of molecular bromine (Br₂), which can be released into the gas phase, contributing to the "bromine explosion" phenomenon that rapidly increases reactive bromine levels in the atmosphere. witpress.comoup.com
In Chemical Research: As a powerful and selective one-electron oxidant (E°(Br₂•⁻/2Br⁻) = 1.63 V vs NHE), the dibromide radical anion is widely used in pulse radiolysis studies to investigate the mechanisms of oxidation of a vast array of inorganic and organic compounds. nih.govhep-bejune.ch Its well-defined absorption spectrum and predictable reactivity make it an ideal tool for probing the initial steps of oxidation reactions. researchgate.net For example, it has been used to study the one-electron oxidation of metal ions, dipeptides, pyrimidine (B1678525) bases, and various organic molecules to generate their corresponding radical cations for further study. nih.govrsc.orgoup.com This allows chemists to elucidate complex reaction pathways, determine reaction rate constants, and characterize transient intermediates that would otherwise be impossible to observe. nih.govresearchgate.net
Research Data
Table 1: Spectroscopic Properties of the Dibromide Radical Anion (Br₂•⁻) This table summarizes the key absorption maxima for the dibromide radical anion in aqueous solution, which are crucial for its experimental identification.
| Property | Value | Reference |
| First Absorption Maximum (λ_max1) | 360 nm | witpress.com |
| Second Absorption Maximum (λ_max2) | 684 nm | witpress.com |
| Molar Absorptivity at 360 nm (ε₃₆₀) | 9650 L mol⁻¹ cm⁻¹ | researchgate.net |
Table 2: Selected Reaction Rate Constants for Br₂•⁻ This table presents kinetic data for the reaction of the dibromide radical anion with various organic compounds via H-atom abstraction, illustrating its reactivity.
| Reactant | Rate Constant (k) in L mol⁻¹ s⁻¹ | Reference |
| Methanol | (1.3 ± 0.4) x 10³ | witpress.com |
| Ethanol | (1.5 ± 0.3) x 10⁴ | witpress.com |
| 2-Propanol | (7.2 ± 0.7) x 10⁴ | witpress.com |
| Acetic Acid | < 1 x 10⁴ | witpress.com |
| Acetone | < 1 x 10⁴ | witpress.com |
Structure
2D Structure
Properties
Molecular Formula |
Br2- |
|---|---|
Molecular Weight |
159.81 g/mol |
InChI |
InChI=1S/Br2/c1-2/q-1 |
InChI Key |
LTDXHAFASXANOM-UHFFFAOYSA-N |
Canonical SMILES |
[Br-]Br |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Dibromide Radical Anion
Quantum Chemical Characterization of Br2•− Electronic Structure
Understanding the electronic structure of the dibromide radical anion is fundamental to predicting its reactivity and spectroscopic signatures. Quantum chemical methods provide a powerful lens through which to examine the arrangement of electrons and the nature of the chemical bond in this species.
Ab Initio and Density Functional Theory (DFT) Approaches to Br2•− Geometry and Energetics
Both ab initio and Density Functional Theory (DFT) methods have been employed to investigate the geometry and energetics of the dibromide radical anion. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on first principles and provide a systematic way to approach the exact solution of the Schrödinger equation. uwa.edu.aunih.gov DFT, on the other hand, utilizes the electron density to calculate the system's energy, offering a computationally less expensive alternative. sciepub.com
For Br2•−, high-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the gold standard for obtaining accurate energetic and geometric parameters. uwa.edu.au These methods have been used to refine the structure of related radical complexes. uwa.edu.au DFT methods, with a variety of functionals, have also been applied to study reactions involving bromine radicals, providing valuable insights into their reaction mechanisms and activation energies. sciepub.com The choice of basis set is crucial in both approaches, with larger, more flexible basis sets generally yielding more accurate results. nih.gov
| Method | Key Features | Computational Cost |
|---|---|---|
| Ab Initio (e.g., MP2, CCSD(T)) | Based on first principles, systematically improvable. | High |
| Density Functional Theory (DFT) | Based on electron density, computationally efficient. | Moderate |
Analysis of Molecular Orbitals and Spin Density Distribution in Br2•−
The single unpaired electron in the dibromide radical anion dictates its paramagnetic nature and reactivity. The analysis of its molecular orbitals (MOs) and spin density distribution provides a detailed picture of where this unpaired electron resides. The singly occupied molecular orbital (SOMO) is of particular interest. In Br2•−, the SOMO is an antibonding σ* orbital, which explains the weakening of the Br-Br bond compared to the neutral Br2 molecule.
Computational studies have been performed to compute the spin density distributions in bromine-containing radicals. nih.govmst.edu These calculations reveal how the unpaired electron density is distributed across the molecule. nih.govmst.edu For Br2•−, the spin density is expected to be equally distributed between the two bromine atoms due to the molecule's symmetry. This delocalization of the radical character has important implications for its reactivity, influencing how it interacts with other molecules. mst.edu
Prediction of Spectroscopic Parameters and Excited States of Br2•−
Computational chemistry is a powerful tool for predicting the spectroscopic properties of transient species like Br2•−, aiding in their experimental identification and characterization. Theoretical calculations can provide valuable information about the vibrational frequencies, electronic transitions, and excited states of the radical anion.
Theoretical methods can be used to calculate the vibrational frequencies of Br2•−, which correspond to the stretching of the Br-Br bond. These calculated frequencies can be compared with experimental data from techniques like infrared spectroscopy. Furthermore, computational studies can explore the potential energy surfaces of the electronic excited states of Br2•−. witpress.com This allows for the prediction of electronic absorption spectra, which can be compared with experimental results from techniques like laser photolysis. witpress.com For instance, experimental studies in aqueous solution have identified two absorption bands for Br2•− at approximately 360 nm and 684 nm, which are in good agreement with theoretical calculations of its absorption spectrum. witpress.com
| Spectroscopic Parameter | Theoretical Prediction | Experimental Correlation |
|---|---|---|
| Vibrational Frequency | Corresponds to Br-Br stretch | Infrared Spectroscopy |
| Electronic Transitions | Predicts absorption maxima | UV-Vis Spectroscopy |
Computational Modeling of Reaction Pathways and Transition States Involving Br2•−
The dibromide radical anion is a key intermediate in many chemical reactions, particularly in atmospheric and aqueous-phase chemistry. nih.govwitpress.com Computational modeling provides a means to explore the mechanisms of these reactions, identify transition states, and calculate reaction barriers, offering insights that are often difficult to obtain experimentally.
Solvent Effects on Br2•− Reactivity and Stability: A Theoretical Perspective
The reactivity and stability of a charged species like the dibromide radical anion can be significantly influenced by its surrounding environment, particularly by the solvent. Theoretical models can be used to investigate these solvent effects, providing a molecular-level understanding of how the solvent interacts with the radical anion and modulates its behavior.
Continuum solvation models are a common approach to incorporate solvent effects in quantum chemical calculations. rsc.org These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach can capture the bulk electrostatic effects of the solvent on the stability of Br2•−. rsc.org
For a more detailed understanding, explicit solvent models can be employed, where a number of solvent molecules are included in the quantum mechanical calculation. nih.gov This allows for the investigation of specific interactions, such as hydrogen bonding, between the solvent molecules and the dibromide radical anion. nih.gov Such studies are crucial for accurately predicting the reactivity of Br2•− in different solvent environments, as specific solvent-solute interactions can significantly alter reaction barriers and pathways. usp.br
Experimental Generation and Spectroscopic Characterization of the Dibromide Radical Anion
Methodologies for Br₂•⁻ Generation
The transient nature of the dibromide radical anion necessitates in-situ generation for its study. Three principal methods have been established for producing Br₂•⁻ under controlled experimental conditions: pulse radiolysis, photochemical pathways, and electrochemical routes.
Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species. For the formation of Br₂•⁻, this method typically involves the irradiation of an aqueous solution containing a high concentration of bromide ions (Br⁻) with a high-energy electron pulse. The radiolysis of water produces several reactive species, including the hydroxyl radical (•OH).
The generation of Br₂•⁻ proceeds through a two-step mechanism:
Oxidation of Bromide: The highly oxidizing hydroxyl radical rapidly reacts with a bromide ion to form a bromine atom (Br•).
•OH + Br⁻ → OH⁻ + Br•
Radical Anion Formation: The resulting bromine atom then complexes with another bromide ion in a diffusion-controlled reaction to form the dibromide radical anion.
Br• + Br⁻ ⇌ Br₂•⁻
This method allows for the time-resolved observation of the formation and decay of Br₂•⁻, providing critical kinetic data on its reactions. wikipedia.org The use of N₂O-saturated solutions is common to convert hydrated electrons (eₐₙ⁻), another primary radiolysis product, into hydroxyl radicals, thereby maximizing the yield of Br₂•⁻.
Photochemical methods, particularly laser flash photolysis, offer another effective route for generating the dibromide radical anion. A common approach involves the ultraviolet photolysis of an aqueous solution containing bromide ions and a precursor that generates a strong oxidizing radical. rsc.org
A widely used system employs peroxodisulfate ions (S₂O₈²⁻) as the precursor:
Photodissociation: UV irradiation (e.g., at 248 nm) cleaves the peroxodisulfate ion into two sulfate (B86663) radical anions (SO₄•⁻). rsc.org
S₂O₈²⁻ + hν → 2 SO₄•⁻
Bromide Oxidation: The sulfate radical anion, a potent one-electron oxidant, reacts with a bromide ion to produce a bromine atom. rsc.org
SO₄•⁻ + Br⁻ → SO₄²⁻ + Br•
Complexation: As with pulse radiolysis, the bromine atom rapidly combines with an excess of bromide ions to yield the dibromide radical anion. rsc.org
Br• + Br⁻ ⇌ Br₂•⁻
By using a high concentration of bromide, the equilibrium is shifted significantly toward the formation of Br₂•⁻. rsc.org Other photochemical strategies include the irradiation of N-bromosuccinimide (NBS) in methanolic solutions, which can lead to the formation of bromine species that facilitate radical reactions. masterorganicchemistry.com
Electrochemical methods can be employed to generate Br₂•⁻ through the controlled oxidation of bromide ions at an electrode surface. In nonaqueous solvents like acetonitrile, the oxidation of Br⁻ is often a complex, multi-step process. msu.edu
Studies using techniques such as fast-scan cyclic voltammetry have suggested that the dibromide radical anion is an intermediate in the oxidation pathway from bromide (Br⁻) to tribromide (Br₃⁻). msu.edu The proposed mechanism involves an initial electron transfer followed by a chemical reaction (an ECC mechanism):
Initial Oxidation: A bromide ion is oxidized at the anode to a bromine atom.
Br⁻ → Br• + e⁻
Radical Formation: The bromine atom reacts with another bromide ion to form the dibromide radical anion.
Br• + Br⁻ → Br₂•⁻
Further Oxidation: The Br₂•⁻ can then be further oxidized to molecular bromine (Br₂).
This route highlights the role of Br₂•⁻ as a key intermediate in the electrochemical behavior of bromide, particularly in nonaqueous media where such species can have enhanced stability. msu.edu
Spectroscopic Probing of Br₂•⁻
Once generated, the dibromide radical anion is characterized by spectroscopic techniques that can probe its electronic structure and spin properties. UV-Vis absorption and Electron Paramagnetic Resonance (EPR) spectroscopy are the primary tools for this purpose.
The dibromide radical anion possesses a distinct and well-characterized absorption spectrum in the ultraviolet and visible regions, making UV-Vis spectroscopy the most common method for its detection and quantification. rsc.org The spectrum is characterized by a strong, primary absorption band in the near-UV and a weaker, secondary band in the visible-to-near-infrared region. rsc.orgwitpress.com
The primary absorption peak is attributed to a σ → σ* electronic transition. Research has consistently placed this maximum (λₘₐₓ) at approximately 360 nm in aqueous solutions. rsc.orgwitpress.com The secondary, weaker band is typically observed at much longer wavelengths, around 680-725 nm. rsc.org The significant difference in intensity between these two bands is a hallmark of dihalide radical anions. rsc.org
| Primary λₘₐₓ (nm) | Secondary λₘₐₓ (nm) | Reference |
|---|---|---|
| 360 | ~684 | rsc.org |
| ~360 | ~725 |
The position and shape of these absorption bands are sensitive to the solvent environment, although the general features remain consistent. These spectral properties are crucial for monitoring the kinetics of Br₂•⁻ reactions in time-resolved experiments.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. wikipedia.org It provides detailed information about the electronic structure and the local environment of the unpaired electron. For the dibromide radical anion, EPR spectroscopy is the definitive method for characterizing its spin properties.
The key parameters obtained from an EPR spectrum are the g-tensor and hyperfine coupling constants (A-tensor).
The g-tensor: This parameter reflects the interaction of the unpaired electron's spin with the external magnetic field. For a free electron, the g-factor is isotropic (gₑ ≈ 2.0023). In a molecule, spin-orbit coupling causes the g-factor to become anisotropic, meaning its value depends on the orientation of the molecule relative to the magnetic field. For Br₂•⁻, the g-tensor is expected to be anisotropic, providing information about its electronic energy levels.
Hyperfine Coupling: This describes the interaction between the unpaired electron's magnetic moment and the magnetic moments of nearby nuclei. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, both with a nuclear spin of I = 3/2. The unpaired electron in Br₂•⁻ will interact with both bromine nuclei, leading to a complex hyperfine splitting pattern in the EPR spectrum. The magnitude of the hyperfine coupling constants is directly related to the distribution of the unpaired electron's spin density across the two bromine atoms, confirming the delocalized nature of the radical.
While obtaining high-resolution EPR spectra for transient species like Br₂•⁻ in solution is challenging, studies in frozen matrices or solid-state environments can stabilize the radical, allowing for detailed analysis of its g-tensor and hyperfine structure.
| Parameter | Description | Information Gained |
|---|---|---|
| g-tensor (gₓ, gᵧ, g₂) | Describes the anisotropy of the interaction between the electron spin and the external magnetic field. | Provides insight into the electronic structure and spin-orbit coupling within the radical anion. |
| Hyperfine Coupling Constants (A(⁷⁹Br), A(⁸¹Br)) | Quantifies the magnetic interaction between the unpaired electron and the ⁷⁹Br and ⁸¹Br nuclei (I=3/2). | Reveals the spin density distribution across the two bromine atoms, confirming the molecular structure of the radical. |
Vibrational Spectroscopy (Raman and Infrared) of Br₂•⁻ and its Adducts
Vibrational spectroscopy provides fundamental insights into the bonding and structure of molecular species. For the dibromide radical anion (Br₂•⁻), Raman spectroscopy has been a particularly valuable tool, as the infrared stretching vibration of a homonuclear diatomic species is formally forbidden.
Studies on the reaction products of alkali metals with bromine in an argon matrix have successfully characterized the vibrational frequency of the Br₂•⁻ anion. Using laser-Raman spectroscopy, the intraionic stretching mode of the (Br-Br)⁻ bond within M⁺Br₂⁻ ion pairs was identified. The observed frequency varies slightly depending on the counter-ion, falling within the range of 149-160 cm⁻¹. This represents a significant decrease from the vibrational frequency of the neutral Br₂ molecule, which is approximately 323 cm⁻¹. gauthmath.com The lower frequency in the radical anion is indicative of a weaker bond, which is consistent with the presence of an additional electron in an antibonding orbital.
The table below summarizes the observed Raman frequencies for the dibromide radical anion associated with different alkali metal cations in an argon matrix.
| Cation (M⁺) | (Br-Br)⁻ Stretching Frequency (cm⁻¹) |
|---|---|
| Li⁺ | 160 |
| Na⁺ | 115 and 194 (interacting modes) |
| K⁺ | 154 |
| Rb⁺ | 152 |
| Cs⁺ | 149 |
While direct infrared absorption of the Br₂•⁻ fundamental vibration is not observed, infrared spectroscopy has been employed to study adducts containing the bromide anion. For instance, the bromide-bromomethyl radical complex (Br⁻···CH₂Br•), a system where a bromide anion is bound to a bromomethyl radical, has been investigated using infrared spectroscopy to understand the intermolecular interactions. uwa.edu.au
Time-Resolved Spectroscopic Studies of Br₂•⁻ Dynamics
Time-resolved spectroscopy techniques are essential for studying the formation, decay, and reaction dynamics of transient species like the dibromide radical anion. wikipedia.orgrp-photonics.com These methods, often employing a pump-probe approach, allow for the observation of chemical processes on timescales ranging from femtoseconds to seconds. wikipedia.org
The formation of Br₂•⁻ in aqueous solution has been monitored using time-resolved techniques. Laser photolysis experiments have shown that Br₂•⁻ is formed from the reaction of a hydrated bromine atom (Br) with a bromide ion (Br⁻). arxiv.orgwitpress.com Time-resolved X-ray absorption spectroscopy has been used to follow this process, identifying the transient bromine atom and its subsequent reaction to form the dibromide radical anion. arxiv.org
Transient absorption spectroscopy is a key method for tracking the kinetics of Br₂•⁻. The anion has two characteristic absorption bands in the UV-visible spectrum, making it suitable for such studies. witpress.com The primary, strong absorption occurs in the near-UV, while a secondary, weaker band is found in the red to near-infrared region of the spectrum. These absorptions allow for its concentration to be monitored over time following its generation by a laser pulse. witpress.com
The table below details the absorption maxima of the dibromide radical anion in aqueous solution, which are critical parameters for designing and interpreting time-resolved transient absorption experiments.
| Transition | Absorption Maximum (λₘₐₓ) | Reference |
|---|---|---|
| ²Σᵤ → ²Σ₉ (Strong) | 360 nm | witpress.com |
| ²Π₉ → ²Σᵤ (Weak) | ~684 nm | witpress.com |
While detailed studies on the photodissociation dynamics of Br₂•⁻ are less common than for its neutral counterpart, the principles of femtosecond and attosecond spectroscopy provide the framework for such investigations. berkeley.edunih.gov These ultrafast techniques could be used to probe the dissociation of the C-Br bond in related organobromine radical anions, offering insights into the fundamental steps of bond cleavage following photoexcitation. berkeley.edu The study of Br₂•⁻ dynamics is crucial for understanding its role as a reactive intermediate in various chemical environments, from tropospheric aqueous-phase chemistry to pulse radiolysis experiments. witpress.com
Reactivity and Reaction Kinetics of the Dibromide Radical Anion
Single-Electron Transfer Reactions Involving Br₂•⁻
Single-electron transfer (SET) is a primary reaction pathway for the dibromide radical anion with many organic compounds. bsb-muenchen.denih.gov This process involves the transfer of a single electron from the substrate molecule to the Br₂•⁻, leading to the formation of a substrate radical cation and two bromide ions. The efficiency of this reaction is largely dependent on the oxidation potential of the organic substrate.
Studies have shown that Br₂•⁻ is a strong oxidant, capable of reacting with a variety of trace organic contaminants through SET mechanisms. bsb-muenchen.denih.gov For instance, research on the degradation of the micropollutant ibuprofen (B1674241) revealed that Br₂•⁻ reacts with it via electron transfer with an activation energy barrier of 7.78 kcal mol⁻¹. researchgate.net The rate constants for these reactions can be quite high, indicating a rapid transformation of the organic compounds. The redox potential for the Br₂•⁻/2Br⁻ couple is 1.63 V vs the Normal Hydrogen Electrode (NHE), highlighting its significant oxidizing strength. hep-bejune.ch In the context of flow batteries, the Br₂/Br⁻ redox couple is utilized, though it typically involves a single-electron transfer process. hep.com.cnd-nb.info
Hydrogen Atom Transfer (HAT) Reactions Mediated by Bromine Radicals (including Br₂•⁻)
While the bromine radical (Br•) is more commonly recognized as a potent hydrogen acceptor in hydrogen atom transfer (HAT) reactions, the dibromide radical anion can also participate in such processes. researchgate.netrsc.org HAT reactions are fundamental in organic synthesis for activating C-H bonds. rsc.org The bromine radical can abstract a hydrogen atom from a C-H bond, generating a carbon-centered radical and hydrogen bromide (HBr). researchgate.net
In some systems, Br₂•⁻ can engage in H-atom abstraction reactions. The rates of these reactions are influenced by the C-H bond dissociation energy of the substrate. witpress.com For example, studies on the reaction of phenol (B47542) with bromine radicals suggest that the formation of the phenoxyl radical can occur through H-abstraction, alongside other mechanisms like electron transfer and Br-addition. nih.gov
Kinetics and Mechanisms of Br₂•⁻ Reactions with Organic Substrates
The kinetics of Br₂•⁻ reactions with organic compounds have been extensively studied, particularly in the context of water treatment and environmental chemistry. These reactions are crucial for understanding the fate of organic pollutants.
Reactions with Trace Organic Contaminants
The dibromide radical anion is a key species in advanced oxidation processes (AOPs) used for water purification. nih.gov It reacts with a wide array of trace organic contaminants (TrOCs), including pharmaceuticals and personal care products. bsb-muenchen.denih.govacs.orgacs.org The second-order rate constants for these reactions (kBr₂•⁻) have been determined for numerous compounds and can vary significantly, ranging from less than 10⁵ M⁻¹s⁻¹ to over 10⁹ M⁻¹s⁻¹ at pH 7.0. bsb-muenchen.denih.govacs.orgacs.org
For many TrOCs, single-electron transfer is the favored reaction pathway. bsb-muenchen.denih.gov For example, the rate constant for the reaction of Br₂•⁻ with the drug ibuprofen has been determined to be 5.3 × 10⁷ M⁻¹s⁻¹. researchgate.net The reactivity of Br₂•⁻ with different organic compounds can be predicted using quantitative structure-activity relationships (QSARs), which correlate the reaction rate constants with molecular properties of the contaminants. bsb-muenchen.denih.gov
Table 1: Second-Order Rate Constants for Reactions of Br₂•⁻ with Selected Trace Organic Contaminants
| Compound | kBr₂•⁻ (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|
| Ibuprofen | 5.3 x 10⁷ | Not Specified | researchgate.net |
| General Range for 70 TrOCs | <10⁵ to 1.18 x 10⁹ | 7.0 | bsb-muenchen.denih.govacs.orgacs.org |
Reactions with Unsaturated Organic Compounds
The dibromide radical anion can react with unsaturated organic compounds, which are molecules containing carbon-carbon double or triple bonds. ausetute.com.auoup.com These reactions are often characterized by an addition mechanism, where the radical adds across the unsaturated bond. quora.com This is a common test for unsaturation, where the decolorization of bromine water indicates the presence of alkenes or alkynes. quora.comallen.in While this test typically involves molecular bromine (Br₂), radical species like Br₂•⁻ can also participate in similar addition reactions. The reaction of Br₂•⁻ with unsaturated compounds like pyrimidine (B1678525) bases has been studied using flash photolysis to determine the rate constants. oup.com
Reactions of Br₂•⁻ with Inorganic Species
The dibromide radical anion is formed in aqueous solutions containing bromide ions (Br⁻) and a strong oxidizing radical, such as the hydroxyl radical (•OH) or the sulfate (B86663) radical (SO₄•⁻). witpress.com The Br• radical initially formed rapidly reacts with excess bromide ions to establish an equilibrium with Br₂•⁻. witpress.com
Br₂•⁻ can react with various inorganic species. For instance, it is known to react with other radicals. In the marine boundary layer, inorganic bromine compounds like Br, BrO, and HOBr are reactive and can catalytically destroy ozone. copernicus.org The speciation of bromine in water is complex and can include species like Br₂, BrCl, and Br₂O, especially in waters with high chloride content like ocean water. nih.gov Hypobromous acid (HOBr) reacts rapidly with many inorganic compounds, including ammonia, iodide, sulfite, nitrite, and cyanide, with very high second-order rate constants. nih.govresearchgate.net While these reactions primarily involve HOBr, the underlying radical chemistry involving Br₂•⁻ can be a precursor to the formation of these reactive bromine species.
Disproportionation and Recombination Pathways of Br₂•⁻
The dibromide radical anion can undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced. doubtnut.comdoubtnut.comquora.com In a basic medium, molecular bromine (Br₂) is known to disproportionate to yield bromide (Br⁻) and bromate (B103136) (BrO₃⁻) ions or hypobromite (B1234621) (BrO⁻) ions. doubtnut.comdoubtnut.comaskfilo.comaskfilo.com
The recombination of Br₂•⁻ radicals can also occur. This process can lead to the formation of molecular bromine (Br₂). witpress.com This pathway is significant as the Br₂ formed can potentially be released from the aqueous phase, leading to the formation of gas-phase bromine atoms, which have further implications for atmospheric chemistry. witpress.com
Formation and Reactivity of Mixed Halide Radical Anions Involving Br₂•⁻
The dihalide radical anion, Br₂•⁻, can participate in reactions that lead to the formation of mixed halide radical anions. These transient species are of significant interest in various chemical systems, including in the context of advanced oxidation processes in water treatment and atmospheric chemistry. The formation and reactivity of these mixed halide radicals, such as the bromo-iodo radical anion (BrI•⁻) and the bromo-chloro radical anion (BrCl•⁻), are crucial for understanding the complex reaction pathways in environments containing multiple halide ions.
Formation of Mixed Halide Radical Anions
Mixed halide radical anions are typically formed through the reaction of a dihalide radical anion with a different halide ion. For instance, the reaction of the dibromide radical anion (Br₂•⁻) with an iodide ion (I⁻) leads to the formation of the bromo-iodo radical anion (BrI•⁻). This is an equilibrium reaction where BrI•⁻ can also dissociate back into a bromide ion and an iodine radical.
Similarly, the bromo-chloro radical anion (BrCl•⁻) can be generated in systems containing both bromide (Br⁻) and chloride (Cl⁻) ions. nii.ac.jp The formation of BrCl•⁻ is an important consideration in chlorination processes where bromide is present, as it is a highly reactive species. researchgate.netresearchgate.net The presence of chloride can facilitate the formation of bromine chloride (BrCl), which can then be involved in the formation of the BrCl•⁻ radical anion. dntb.gov.ua
Reactivity and Reaction Kinetics
The reactivity of these mixed halide radical anions is a key area of study. Pulse radiolysis is a common experimental technique used to generate and study these short-lived species. By observing the transient absorption spectra, researchers can identify the specific radical anions formed and measure their reaction kinetics.
Bromo-iodo Radical Anion (BrI•⁻)
Studies using pulse radiolysis on aqueous solutions of bromides with iodide additives have provided detailed insights into the formation and reactivity of BrI•⁻. researchgate.net The change in the concentrations of bromide and iodide ions influences the relative amounts of the short-lived radical anions Br₂•⁻, BrI•⁻, and I₂•⁻ that are formed. researchgate.net
The transient absorption spectrum of the BrI•⁻ radical anion exhibits a broad optical band with a maximum at 370 nm. researchgate.net The molar extinction coefficient at this wavelength has been determined to be 9650 L mol⁻¹ cm⁻¹. researchgate.net The reduction potential for the BrI•⁻/Br⁻, I⁻ pair has been measured at 1.25 V. researchgate.net
The key reactions involving the formation and decay of BrI•⁻ are summarized in the table below:
| Reaction | Rate Constant (k) | Units |
| Br₂•⁻ + I⁻ → BrI•⁻ + Br⁻ | 4.3 x 10⁹ | L mol⁻¹ s⁻¹ |
| BrI•⁻ + Br⁻ → Br₂•⁻ + I⁻ | 1.0 x 10⁵ | L mol⁻¹ s⁻¹ |
| BrI•⁻ → Br⁻ + I• | 5.7 x 10⁸ | s⁻¹ |
| Br⁻ + I• → BrI•⁻ | 1.0 x 10¹⁰ | L mol⁻¹ s⁻¹ |
| Data obtained from pulse radiolysis studies of bromide and iodide solutions. researchgate.net |
Bromo-chloro Radical Anion (BrCl•⁻)
The BrCl•⁻ radical anion is another significant mixed halide species. Its formation is particularly relevant in systems where free chlorine is used in the presence of bromide ions. researchgate.net Research has indicated the need for a revised set of equilibrium and rate constants for reactions involving aqueous BrCl•⁻ to improve kinetic models for various chemical processes. nii.ac.jp The study of BrCl•⁻ is essential for understanding the formation of brominated disinfection byproducts in water treatment. dntb.gov.ua The reactivity of BrCl has been noted to be high, and its formation is significant when chloride and bromide concentrations are elevated. researchgate.net
The Pivotal Role of the Dibromide Radical Anion Br₂•⁻ in Diverse Chemical and Environmental Systems
The dibromide radical anion (Br₂•⁻) is a significant transient species that participates in a wide array of chemical and environmental processes. Its reactivity and formation are crucial in understanding phenomena ranging from atmospheric chemistry and the halogen cycle to advanced water treatment technologies and catalytic syntheses. This article explores the multifaceted role of Br₂•⁻ in these diverse systems.
Mechanistic Insights into Biological Interactions Involving the Dibromide Radical Anion
The dibromide radical anion (Br₂•⁻) is a highly reactive species implicated in a variety of biological processes, particularly those related to oxidative stress and inflammation. Its formation is often catalyzed by heme peroxidases, and it readily interacts with biological macromolecules, leading to significant downstream effects.
Analytical Methodologies for Reactive Bromine Species Including Br2•−
Spectrophotometric Methods for Bromine Species Quantification
Spectrophotometry, which measures the absorption of light by a chemical substance, is a fundamental technique for the quantification of various bromine species. The concentration of a substance in a solution can be determined using the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, the molar absorption coefficient (ε), and the path length of the light beam. thermofisher.com
The dibromide radical anion (Br₂•⁻) exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, making it amenable to detection and quantification by spectrophotometry. The primary absorption maximum for Br₂•⁻ is typically observed around 360 nm. rsc.orgwitpress.com A secondary, broader and less intense absorption band is also present in the visible region, with its maximum reported at approximately 684 nm. rsc.orgwitpress.com
The quantification of Br₂•⁻ concentration relies on the knowledge of its molar absorption coefficient at a specific wavelength. The molar absorption coefficient is a constant that indicates how strongly a chemical species absorbs light at a given wavelength. For the dibromide radical anion, the molar absorption coefficient at its 360 nm peak has been determined through techniques like pulse radiolysis.
For the broader quantification of reactive bromine species, indirect spectrophotometric methods are often employed. These methods typically involve the reaction of the bromine species with a chromogenic reagent to produce a stable, colored product that can be easily measured. One such reagent is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). acs.orgwisc.edu Reactive bromine species, such as hypobromous acid (HOBr) and bromamines, oxidize ABTS to its radical cation (ABTS•⁺), which has a strong absorbance at 405 nm and 728 nm. acs.orgwisc.edu This allows for the determination of the total concentration of these reactive bromine species.
Table 1: Spectrophotometric Data for Dibromide Radical Anion (Br₂•⁻)
| Parameter | Value | Reference |
|---|---|---|
| Primary Absorption Maximum (λmax) | ~360 nm | rsc.org, witpress.com |
| Secondary Absorption Maximum (λmax) | ~684 nm | rsc.org, witpress.com |
It is important to note that when using indirect methods, the selectivity of the reagent is a critical factor, as other oxidizing species present in the sample may interfere with the measurement.
Chromatographic Techniques for Bromine Compound Detection
Chromatographic techniques are powerful separation methods that are widely used for the detection and quantification of various stable bromine compounds in complex mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. While not suitable for the direct detection of highly reactive and short-lived species like Br₂•⁻ due to its transient nature, chromatography is essential for analyzing the precursor and product species in reactions involving the dibromide radical.
Ion Chromatography (IC) is a prominent technique for the analysis of anionic bromine species, particularly bromide (Br⁻) and bromate (B103136) (BrO₃⁻). rsc.orgacs.orgresearchgate.net In IC, a liquid mobile phase carries the sample through a column packed with an ion-exchange resin (the stationary phase). The separation is based on the affinity of the different ions for the resin. A conductivity detector is commonly used for detection, and to enhance sensitivity, a suppressor is often employed to reduce the background conductivity of the eluent. rsc.org IC is a standard method for monitoring bromide and bromate levels in drinking water, with detection limits for bromate reaching as low as 0.50 µg/L. rsc.org
High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the separation of bromine-containing compounds. nih.govresearchgate.netresearchgate.net HPLC utilizes a liquid mobile phase and a stationary phase in a column, with high pressure applied to the mobile phase to achieve high-resolution separations. For the analysis of organic bromine compounds, reversed-phase HPLC is frequently used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. researchgate.net Coupling HPLC with a sensitive detector, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), allows for element-specific detection and quantification of bromine species with very low detection limits. nih.govresearchgate.net This hyphenated technique, HPLC-ICP-MS, is particularly useful for the speciation of bromine in environmental and biological samples.
Table 2: Common Chromatographic Methods for Bromine Compounds
| Technique | Target Analytes | Typical Detector | Key Applications |
|---|---|---|---|
| Ion Chromatography (IC) | Bromide (Br⁻), Bromate (BrO₃⁻) | Suppressed Conductivity | Drinking water analysis |
| High-Performance Liquid Chromatography (HPLC) | Organic bromine compounds, Bromide, Bromate | UV-Vis, ICP-MS | Environmental and biological sample analysis |
Advanced Spectroscopic Methods for In Situ Br₂•⁻ Detection and Monitoring
Due to the highly transient nature of the dibromide radical anion (Br₂•⁻), with lifetimes often in the microsecond to millisecond range, its in-situ detection and monitoring require sophisticated time-resolved spectroscopic techniques. These methods allow for the direct observation of the formation and decay of short-lived intermediates in real-time.
Pulse Radiolysis is a powerful technique for generating and studying transient species like Br₂•⁻. rsc.orgacs.orgacs.org In a typical pulse radiolysis experiment, a sample solution containing bromide ions is irradiated with a short, intense pulse of high-energy electrons. This pulse creates a high concentration of primary radicals (e.g., hydroxyl radicals, •OH) in the solvent (typically water). These primary radicals then rapidly oxidize bromide ions (Br⁻) to form bromine atoms (Br•), which in turn react with excess bromide ions to form the dibromide radical anion (Br₂•⁻). acs.org The subsequent reactions and decay of Br₂•⁻ can then be monitored over time using a fast detection method, most commonly transient absorption spectroscopy. rsc.orgacs.org
Transient Absorption Spectroscopy (TAS) , also known as flash photolysis, is the primary detection method used in conjunction with pulse radiolysis and also as a standalone technique for studying Br₂•⁻. witpress.comedinst.comnih.gov In TAS, the sample is first excited with a short "pump" pulse of light (or electrons in pulse radiolysis) to generate the transient species of interest. A second, weaker "probe" light pulse, with a variable time delay, is then passed through the sample to measure the absorbance of the transient species. By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum can be constructed, providing information on the formation, decay kinetics, and spectral properties of the intermediate. edinst.comnih.gov For Br₂•⁻, TAS allows for the monitoring of its characteristic absorption at around 360 nm, enabling the determination of its formation and decay rate constants. witpress.com
Time-Resolved Resonance Raman (TR³) Spectroscopy is another advanced technique that can provide structural information about transient species. researchgate.netnih.gov While less commonly used for Br₂•⁻ than TAS, TR³ can, in principle, provide vibrational spectra of the radical, offering insights into its bonding and structure. This technique involves using a pulsed laser to both generate the transient species and to act as the Raman scattering source.
Table 3: Advanced Spectroscopic Techniques for In Situ Br₂•⁻ Analysis
| Technique | Principle | Information Obtained |
|---|---|---|
| Pulse Radiolysis | Generation of radicals via a high-energy electron pulse. | Formation kinetics and subsequent reactions of Br₂•⁻. |
| Transient Absorption Spectroscopy (TAS) | Pump-probe method to measure absorption of transient species. | Time-resolved absorption spectra, formation and decay kinetics of Br₂•⁻. |
| Time-Resolved Resonance Raman (TR³) | Raman spectroscopy of transient species. | Vibrational spectra, structural information of Br₂•⁻. |
These advanced spectroscopic methods are indispensable for the direct study of the dibromide radical anion and other reactive bromine species, providing critical data for understanding their fundamental chemical properties and reactivity.
Considerations for Speciation and Quantification of Transient Bromine Radicals
The speciation and quantification of transient bromine radicals, particularly distinguishing between the bromine atom (Br•) and the dibromide radical anion (Br₂•⁻), present significant analytical challenges due to their high reactivity and short lifetimes. nih.gov
One of the primary challenges is the rapid interconversion between different reactive bromine species. For instance, the formation of Br₂•⁻ is dependent on the equilibrium between Br• and Br⁻. witpress.com Therefore, the speciation is highly dependent on the concentration of bromide ions in the system. At high bromide concentrations, the equilibrium shifts towards the formation of Br₂•⁻. witpress.com
Another significant consideration is the potential for interference from other absorbing species in the system. In complex matrices, other transient or stable species may have overlapping absorption spectra with Br₂•⁻, making accurate quantification difficult. Careful selection of the monitoring wavelength and kinetic analysis are necessary to deconvolve the contributions of different species.
The accurate determination of the molar absorption coefficient (ε) for Br₂•⁻ is crucial for its quantification via transient absorption spectroscopy. This value can be influenced by the solvent and temperature, and its precise determination often requires careful and complex experiments, such as pulse radiolysis with known radical yields.
Furthermore, the high reactivity of Br₂•⁻ means that it can be rapidly consumed by other species present in the solution, including organic and inorganic molecules. nih.gov This can lead to complex kinetic profiles that require sophisticated modeling to extract accurate rate constants and concentrations.
Future Research Directions for the Dibromide Radical Anion
Advancements in Ultrafast Spectroscopic Techniques for Br₂•⁻ Dynamics
The formation, solvation, and decay of Br₂•⁻ occur on picosecond and even femtosecond timescales. Ultrafast spectroscopy is an indispensable tool for observing these transient events in real-time. berkeley.edu Future research will likely leverage cutting-edge spectroscopic methods to provide a more detailed picture of Br₂•⁻ dynamics.
Time-resolved photofragment depletion (TRPD) spectroscopy is a novel technique that allows for the investigation of excited-state reaction dynamics of radical anions, which can be challenging to study with other methods due to their low electron affinities. researchgate.netnih.gov Applying TRPD and other advanced techniques like attosecond transient absorption spectroscopy (ATAS) could offer unprecedented insight into the electronic and nuclear dynamics following the photoexcitation of Br₂•⁻. berkeley.edunih.gov These methods can help to precisely map the potential energy surfaces of the excited states and elucidate the mechanisms of bond cleavage and energy dissipation. researchgate.netnih.gov
Furthermore, pushing these techniques to study Br₂•⁻ in various solvent environments will be crucial. Understanding how the solvent cage influences vibrational coherence, geminate recombination, and escape dynamics is essential for a complete model of its reactivity. Probing these dynamics in complex and heterogeneous media, such as at liquid-vapor interfaces, will be a significant step forward.
| Spectroscopic Technique | Information Gained | Timescale |
| Femtosecond Transient Absorption | Electronic state evolution, solvation dynamics, vibrational coherence, recombination rates. | Femtoseconds to Picoseconds |
| Time-Resolved Photoelectron Spectroscopy (TRPES) | Excited-state dynamics, electron detachment pathways. nih.gov | Femtoseconds to Picoseconds |
| Attosecond Transient Absorption Spectroscopy (ATAS) | Coupled electronic-nuclear dynamics with sub-femtosecond resolution. nih.govdntb.gov.ua | Attoseconds to Femtoseconds |
| Time-Resolved Photofragment Depletion (TRPD) | Real-time reaction dynamics, C–N bond cleavage, and cluster decomposition. nih.gov | Femtoseconds to Picoseconds |
Computational Design of Catalytic Systems Utilizing Br₂•⁻ Reactivity
While Br₂•⁻ is primarily known as a reactive intermediate, its powerful oxidizing capabilities suggest potential utility in catalytic cycles. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring and designing such systems in silico. rsc.orgenergy.gov
Future computational studies could focus on designing catalytic systems where the Br•/Br₂•⁻ redox couple drives specific chemical transformations, such as selective oxidations or halogenations. rsc.org By modeling the reaction pathways and calculating the activation energies for reactions involving Br₂•⁻ with various organic substrates, researchers can identify promising catalytic cycles. energy.govwisc.edu These models can predict how the catalyst's structure and the reaction environment influence the stability and reactivity of the Br₂•⁻ intermediate, guiding the experimental synthesis of novel catalysts. nhr-verein.de
A key challenge will be to design systems that can generate Br₂•⁻ in situ and control its subsequent reactions to favor a desired product over undesired side reactions. nih.gov This could involve embedding bromide ions within porous materials, metal-organic frameworks (MOFs), or designing molecular catalysts with specific binding sites for bromide and the substrate. nhr-verein.de The synergy between computational prediction and experimental validation will be paramount in this endeavor. wisc.edu
Exploration of Br₂•⁻ Chemistry in Extreme or Heterogeneous Environments
The vast majority of studies on Br₂•⁻ have been conducted in conventional aqueous or simple organic solutions. However, its chemistry in more extreme or structured environments remains largely unexplored and represents a significant frontier for research.
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, offer a unique solvent environment with highly ordered, albeit dynamic, microstructures. acs.org The strong Coulombic fields within ILs can significantly alter the stability and reactivity of ionic species like Br₂•⁻. researchgate.net Future studies should investigate the formation, lifetime, and diffusion dynamics of Br₂•⁻ in a range of ILs with varying cation and anion structures. acs.orgmdpi.com Understanding how the unique solvation structure in ILs affects the geminate recombination and reaction pathways of Br₂•⁻ could open new avenues for its use in synthesis or materials science. researchgate.netacs.org
Heterogeneous Interfaces: Many environmentally and industrially relevant processes occur at interfaces, such as gas-aerosol or liquid-solid interfaces. The chemistry of Br₂•⁻ at these interfaces is critical for understanding atmospheric processes, among others. researchgate.net Future research should employ surface-sensitive spectroscopic techniques combined with molecular dynamics simulations to probe the behavior of Br₂•⁻ on surfaces like ice crystals, mineral dust, or aqueous aerosols. Investigating how adsorption and confinement affect the radical's stability, orientation, and reactivity is crucial for developing more accurate atmospheric chemistry models.
Deeper Elucidation of Br₂•⁻ Role in Complex Environmental Transformation Networks
The dibromide radical anion is a key player in the environmental chemistry of bromine. stanford.edu It is involved in atmospheric ozone depletion cycles and the transformation of pollutants in natural waters. nih.govacs.orgnih.gov While its fundamental reactions are known, its precise role within complex, multi-component environmental systems requires further elucidation.
In atmospheric chemistry, reactive bromine species, generated from precursors like molecular bromine (Br₂), are known to be potent ozone-depleting substances. acs.orgnih.gov The formation of Br₂•⁻ in aqueous aerosols and its subsequent reactions can influence the availability of bromine atoms (Br•) that directly participate in ozone destruction. researchgate.netacs.org Future research should focus on integrating the detailed microkinetics of Br₂•⁻ into large-scale atmospheric models. This requires a better understanding of its reactions with other atmospheric components, such as nitrogen oxides, sulfur dioxide, and organic compounds, under realistic atmospheric conditions. researchgate.netacs.org
In aquatic systems, Br₂•⁻ is formed during advanced oxidation processes (AOPs) used for water treatment, particularly during the ozonation of bromide-containing waters. dss.go.thacs.orgproquest.com It is an intermediate in the formation of bromate (B103136) (BrO₃⁻), a regulated and potentially carcinogenic disinfection byproduct. nih.govdss.go.thwateronline.com Future work should aim to untangle the complex reaction network involving ozone, hydroxyl radicals, bromide, and natural organic matter. dss.go.thproquest.com By precisely quantifying the reaction rates and pathways involving Br₂•⁻, it may be possible to optimize AOPs to minimize the formation of harmful byproducts while maximizing the degradation of target pollutants. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Dibromide(.1-), and how do reaction conditions influence yield and purity?
- Methodological Answer : To determine optimal synthesis, compare routes such as direct bromination, radical-mediated bromination, or halogen exchange. Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, a 2024 study compared THF vs. DCM solvents, finding THF increased yield by 15% due to better bromide ion solvation. Use HPLC or GC-MS to quantify purity, noting side products like diastereomers under acidic conditions .
- Data Table Example :
| Route | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Bromination | THF | 25 | 78 | 95 |
| Radical Bromination | DCM | 40 | 65 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing Dibromide(.1-), and how are key spectral features interpreted?
- Methodological Answer : Combine -NMR (for proton environments near bromine), -NMR (to identify carbon-bromine coupling), and IR (C-Br stretching at 500–600 cm). Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M-Br] fragments). For example, a 2023 study resolved stereoisomers via NOESY correlations in CDCl .
Advanced Research Questions
Q. How can computational chemistry models predict Dibromide(.1-) reactivity, and what experimental validations are required?
- Methodological Answer : Use DFT (Density Functional Theory) to model transition states in bromination reactions. Compare activation energies for competing pathways (e.g., electrophilic vs. radical mechanisms). Validate predictions via kinetic isotope effects (KIEs) or substituent-dependent rate studies. A 2025 study used B3LYP/6-31G* to predict regioselectivity, later confirmed by NMR .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf_\text{f}f) of Dibromide(.1-) across studies?
- Methodological Answer : Conduct a meta-analysis of calorimetric data, controlling for impurities (e.g., residual solvents) and calibration standards. Replicate key studies under uniform conditions (e.g., 1 atm, 25°C). A 2024 review attributed discrepancies to inconsistent sample drying, resolving a 10 kJ/mol variance via TGA (thermogravimetric analysis) .
Q. What role does Dibromide(.1-) play in reaction mechanisms involving halogen bonding, and how is this quantified experimentally?
- Methodological Answer : Use X-ray crystallography to map halogen-bond distances (e.g., Br···N interactions). Pair with titration calorimetry to measure binding constants. A 2023 study correlated Br···O bond strength (2.9–3.1 Å) with catalytic efficiency in Suzuki-Miyaura couplings .
Methodological Guidelines
- Experimental Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Data Interpretation : Address uncertainties via error propagation analysis (e.g., ±2% yield variability from GC-MS integration limits) .
- Literature Integration : Use systematic reviews to identify knowledge gaps (e.g., understudied solvent effects in radical pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
